(R)-4-((4-benzylpiperazin-2-yl)methyl)phenol
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Overview
Description
®-4-((4-benzylpiperazin-2-yl)methyl)phenol is a chiral compound that features a phenolic group and a piperazine ring substituted with a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((4-benzylpiperazin-2-yl)methyl)phenol typically involves the following steps:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is formed through cyclization reactions.
Benzylation: The piperazine ring is then benzylated using benzyl halides under basic conditions.
Attachment of the Phenolic Group: The phenolic group is introduced through nucleophilic substitution reactions, often using phenol derivatives.
Industrial Production Methods
Industrial production of ®-4-((4-benzylpiperazin-2-yl)methyl)phenol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the phenolic group.
Substitution: Various substitution reactions can occur, particularly on the benzyl group or the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced forms of the piperazine ring or phenolic group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-((4-benzylpiperazin-2-yl)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-((4-benzylpiperazin-2-yl)methyl)phenol: The enantiomer of the compound with potentially different biological activities.
4-((4-benzylpiperazin-2-yl)methyl)phenol: The racemic mixture of the compound.
4-((4-methylpiperazin-2-yl)methyl)phenol: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
®-4-((4-benzylpiperazin-2-yl)methyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the benzyl group also imparts specific chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H22N2O |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[[(2R)-4-benzylpiperazin-2-yl]methyl]phenol |
InChI |
InChI=1S/C18H22N2O/c21-18-8-6-15(7-9-18)12-17-14-20(11-10-19-17)13-16-4-2-1-3-5-16/h1-9,17,19,21H,10-14H2/t17-/m1/s1 |
InChI Key |
QUXNYTQAFRVPTL-QGZVFWFLSA-N |
Isomeric SMILES |
C1CN(C[C@H](N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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